N-Decyl-N'-propylthiourea
Description
N-Decyl-N'-propylthiourea is a thiourea derivative characterized by a decyl (C₁₀H₂₁) group attached to one nitrogen atom and a propyl (C₃H₇) group to the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical and biological properties.
Properties
CAS No. |
62552-29-8 |
|---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-decyl-3-propylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h3-13H2,1-2H3,(H2,15,16,17) |
InChI Key |
QBBXHRMVLFUFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N’-propylthiourea can be synthesized through the reaction of decylamine and propylisothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Decylamine+Propylisothiocyanate→N-Decyl-N’-propylthiourea
The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Decyl-N’-propylthiourea may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of N-Decyl-N’-propylthiourea can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
N-Decyl-N’-propylthiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized as a stabilizer in the formulation of certain polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of N-Decyl-N’-propylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. For example, in urease inhibition, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
A comparative analysis of N-Decyl-N'-propylthiourea with other thiourea derivatives reveals distinct differences in substituent effects:
*Estimated based on alkyl chain contributions.
- Lipophilicity : The decyl group in this compound significantly increases its LogP compared to shorter-chain analogues like N-propylthiourea (LogP = 1.32). This enhances membrane permeability, which is critical for biological activity.
- Polar Surface Area (PSA) : All listed thioureas share similar PSA values (~70 Ų), reflecting their common thiourea core’s hydrogen-bonding capacity.
Coordination Chemistry
Thioureas often act as ligands in metal complexes. Key comparisons include:
- N-Benzoyl-N'-propylthiourea : Forms cis-bis complexes with Pt(II) and Pd(II), stabilized by intramolecular hydrogen bonds that enforce unidentate coordination.
- N-Allyl-N'-propylthiourea : Used to modify silica for palladium adsorption, demonstrating utility in catalytic applications.
- This compound: The decyl chain may hinder metal coordination due to steric bulk but could improve solubility in nonpolar media, a trade-off critical for catalytic efficiency.
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